O-Demethylencainide
Overview
Description
Synthesis Analysis
The synthesis of polymers and compounds with complex molecular structures, such as O-Demethylencainide, often involves high-pressure reactions, catalysis, and specific reaction conditions to achieve desired properties and functionalities. For example, high-pressure synthesis techniques using optical catalysis have been developed for the production of crystalline polyethylene, highlighting the innovative approaches to polymer synthesis that may be applicable to compounds like O-Demethylencainide (Chelazzi et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their physical and chemical properties. Studies on polyethylene oxide, for instance, provide insights into the importance of molecular structure, revealing that the molecule in the crystalline state has a helical structure, which affects its internal rotation angles and conformation (Tadokoro et al., 1964). Such detailed structural analyses are crucial for understanding the behavior and reactivity of complex molecules like O-Demethylencainide.
Chemical Reactions and Properties
Chemical reactions involving O-Demethylencainide likely depend on its reactive sites and the conditions under which it interacts with other chemicals. Studies on related compounds, such as the radical functionalization of polyethylene with ester groups, provide examples of how specific functionalizations can alter the properties of a polymer, potentially offering insights into how O-Demethylencainide's chemical properties might be modified or utilized (Aglietto et al., 1992).
Physical Properties Analysis
The physical properties of polymers and compounds like O-Demethylencainide, including crystallinity, thermal behavior, and mechanical strength, are significantly influenced by their molecular structure and synthesis process. Research into the high-pressure synthesis of polyethylene, for example, demonstrates how physical properties can be tailored through synthesis conditions (Chelazzi et al., 2004).
Scientific Research Applications
Arrhythmia Suppression : O-Demethylencainide (ODE) has been identified as a key metabolite in encainide's effects on arrhythmia suppression and ventricular complex prolongation. This suggests its potential utility in treating arrhythmias (Carey et al., 1984).
Electrophysiological Effects : In a canine model of ventricular tachycardia, O-demethyl encainide showed the ability to prolong the effective refractory period and local electrogram duration in the infarcted zone, indicating its role in modifying cardiac electrophysiology (Roden et al., 1984).
Antiarrhythmic Activity : ODE exhibits antiarrhythmic actions at significantly lower dosages compared to encainide, providing a more efficient option for treatment (Roden et al., 1982).
Treatment of Various Arrhythmias : Due to its antiarrhythmic activity and longer-lasting effects than encainide, ODE is suitable for treating various arrhythmias (Furlanello et al., 1987).
Effects on Ventricular Activity : Research shows that ODE can suppress spontaneous ventricular ectopic activity and decrease the ventricular fibrillation threshold in dogs with myocardial infarction (Dawson et al., 1984).
Blockage of Sodium Channels : ODE can block activated cardiac sodium channels, particularly at cold temperatures (15-20°C), which points to its potential use in specific cardiac conditions (Johns et al., 1989).
properties
IUPAC Name |
4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHJFCPHRGVEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958660 | |
Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethylencainide | |
CAS RN |
81329-70-6, 37612-09-2 | |
Record name | 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81329-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encainide, O-demethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Desmethylencainide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLENCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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